Cyanamide

Descripción

This compound appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "this compound" is also used to refer to the important compound calcium this compound, which is a different chemical.

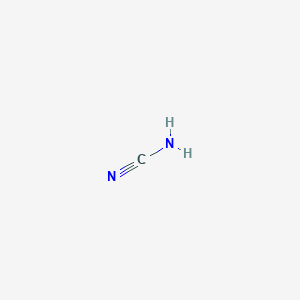

This compound is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by an amino group. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a nitrile and a one-carbon compound. It is a conjugate acid of a this compound(2-).

Calcium this compound is used as a fertilizer, pesticide, and in the manufacture of other chemicals. It is irritating to the eyes, skin, and respiratory tract in humans. Acute (short-term) inhalation exposure may cause gastritis,rhinitis, pharyngitis, laryngitis, and tracheobronchitis. Acute oral exposure may cause a vasomotor reaction, resulting in intense flushing of the face, upper body, and arms. Tachycardia and hypotension have also been observed in humans following acute oral exposure. Chronic (long-term) occupational exposure has been reported to cause chronic rhinitis with perforation of the nasal septum in workers. EPA has not classified calcium this compound with respect to potential carcinogenicity.

This compound is an organic compound with the formula CN2H2. This white solid is widely used in agriculture and the production of pharmaceuticals and other organic compounds. It is also used as an alcohol deterrent drug in Canada, Europe and Japan. The molecule features a nitrile group attached to an amino group. Although it is similar in structure to hydrogen cyanide, it is not as toxic. Derivatives of this compound are also referred to as cyanamides, the most common being calcium this compound (CaCN2). Calcium this compound or CaCN2 is a calcium compound used as fertilizer, first synthesized in 1898 by Adolph Frank and Nikodem Caro (Frank-Caro process). It is formed when calcium carbide reacts with nitrogen. It is commercially known as Nitrolime. In enzymology, a this compound hydratase is an enzyme that catalyzes the chemical reaction.

A cyanide compound which has been used as a fertilizer, defoliant and in many manufacturing processes. It often occurs as the calcium salt, sometimes also referred to as this compound. The citrated calcium salt is used in the treatment of alcoholism.

Structure

3D Structure

Propiedades

IUPAC Name |

cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2/c2-1-3/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMCDFZZKTWFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CN, Array, CH2N2 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25300-84-9, 156-62-7 (calcium salt (1:1)) | |

| Record name | Cyanamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034490 | |

| Record name | Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes) | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78% | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.45 (Air = 1) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. | |

CAS No. |

420-04-2, 2669-76-3, 20890-10-2, 156-62-7 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, methanetetraylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC267195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYANAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21CP7826LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanamide, calcium salt (1:1) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GS5B8D80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Cyanamide Tautomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the tautomerization of cyanamide into carbodiimide (B86325). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical principles, experimental methodologies, and quantitative data. This document delves into the kinetics, thermodynamics, and catalytic influences that dictate this fundamental chemical transformation.

Introduction to this compound Tautomerism

This compound (H₂NCN) is a versatile molecule of significant interest in prebiotic chemistry, organic synthesis, and pharmaceutical development. It exists in equilibrium with its tautomer, carbodiimide (HNCNH). The interconversion between these two forms is a critical aspect of this compound's reactivity and function. The this compound form is generally the more stable tautomer, but the carbodiimide form, though less stable, is often a key reactive intermediate.[1] Understanding the dynamics of this tautomerization is crucial for controlling reaction pathways and designing novel molecules with desired therapeutic properties.

The tautomeric equilibrium involves the migration of a proton between the nitrogen atoms and the central carbon atom. This process can be influenced by various factors, including the physical state (gas, solution, or solid), temperature, solvent polarity, and the presence of catalysts.

The Core Mechanism of Tautomerization

The tautomerization of this compound to carbodiimide is a prototropic shift. The fundamental mechanism involves the transfer of a proton from one of the amino group's nitrogen atoms to the nitrile nitrogen atom, mediated by a transition state with a rearranged bonding structure.

Uncatalyzed Tautomerization

In the absence of a catalyst, the direct intramolecular proton transfer from the amino group to the nitrile nitrogen in this compound to form carbodiimide has a high activation energy barrier.[2] This makes the uncatalyzed reaction slow, particularly at lower temperatures. Computational studies have been instrumental in elucidating the structure of the transition state and the energetic landscape of this process.

Caption: Uncatalyzed tautomerization of this compound to carbodiimide.

Catalyzed Tautomerization

The tautomerization of this compound is significantly accelerated in the presence of catalysts. Water, acids, and bases can all facilitate the proton transfer by providing a lower energy pathway.

Water is a particularly effective catalyst for this compound tautomerization, especially in astrophysical and prebiotic contexts where it can be present as ice.[2] Water molecules can act as a proton shuttle, simultaneously donating and accepting a proton in a concerted or stepwise manner. This significantly lowers the activation energy barrier compared to the uncatalyzed reaction.

Caption: Water-catalyzed this compound tautomerization.

In acidic conditions, the nitrile nitrogen of this compound is protonated, forming a resonance-stabilized intermediate. This protonation makes the amino protons more acidic and facilitates their removal by a weak base (like the solvent), leading to the formation of carbodiimide.

Caption: Acid-catalyzed tautomerization pathway.

Under basic conditions, a proton is abstracted from the amino group of this compound to form an anion. This is followed by protonation of the nitrile nitrogen by the conjugate acid of the base, yielding carbodiimide.

Caption: Base-catalyzed tautomerization pathway.

Quantitative Data on this compound Tautomerization

The following tables summarize key quantitative data from various experimental and computational studies on this compound tautomerization.

Table 1: Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

| Energy Difference (ΔE) | |||

| This compound more stable by | ~4.0 kcal/mol | Gas Phase (Room Temp.) | [2] |

| This compound more stable by | 2.65 kcal/mol | Gas Phase (20 K) | [2] |

| Gibbs Free Energy (ΔG) | |||

| This compound more stable by | ~4.0 kcal/mol | Gas Phase (273-383 K) | [2] |

| Enthalpy (ΔH) | |||

| Tautomerization Enthalpy | Varies with solvent | Gas Chromatography-Mass Spectrometry | [3] |

Table 2: Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | |||

| Carbodiimide → this compound | High in gas phase | Theoretical Calculation | [2] |

| Carbodiimide → this compound | Drastically reduced with H₂O | Theoretical Calculation | [2] |

| Rate Constants (k) | |||

| Various Reactions | See original paper | 20-300 K |

Experimental Protocols

Several experimental techniques are employed to study the mechanism and kinetics of this compound tautomerization. Below are detailed methodologies for key experiments.

Matrix Isolation Infrared (IR) Spectroscopy

This technique is used to trap and study reactive species at very low temperatures.

Protocol:

-

Sample Preparation: this compound is vaporized and mixed with a large excess of an inert gas (e.g., argon).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10-15 K.

-

IR Spectroscopy: The IR spectrum of the isolated this compound molecules is recorded.

-

Initiation of Tautomerization: The matrix is subjected to a stimulus to induce tautomerization, such as UV irradiation or controlled annealing to slightly higher temperatures to allow for diffusion and interaction with co-deposited catalysts like water.

-

Data Acquisition: IR spectra are recorded at various time intervals to monitor the appearance of carbodiimide and the disappearance of this compound, allowing for the identification of vibrational modes of both tautomers and any intermediates.

Caption: Experimental workflow for matrix isolation IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature. The chemical shifts and coupling constants of the protons and carbons in both tautomers will be different.

-

Equilibrium Measurement: The relative concentrations of the this compound and carbodiimide tautomers are determined by integrating the signals corresponding to each species.

-

Kinetic Studies: Temperature-dependent NMR studies can be performed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization. Line shape analysis of the NMR signals at different temperatures can provide information about the rates of interconversion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the tautomers in the gas phase.

Protocol:

-

Sample Injection: A solution of this compound is injected into the gas chromatograph.

-

Separation: The tautomers are separated based on their different boiling points and interactions with the GC column.

-

Mass Spectrometry: As the separated tautomers elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for their identification and quantification.

-

Thermodynamic Analysis: By varying the injector temperature, the tautomerization enthalpy in the gas phase can be determined.[3]

Computational Chemistry Methods

Theoretical calculations are essential for understanding the mechanism of this compound tautomerization at a molecular level.

Methodology:

-

Model Building: The geometries of the this compound and carbodiimide tautomers, as well as the transition state for their interconversion, are built.

-

Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Møller-Plesset perturbation theory (MP2), are used to optimize the geometries and calculate the energies of the tautomers and the transition state.[4]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Solvent Effects: The influence of solvents can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

-

Data Analysis: The calculated energies are used to determine the relative stabilities of the tautomers, the activation energy barrier for the tautomerization, and other thermodynamic properties.

Conclusion

The tautomerization of this compound to carbodiimide is a fundamental process with significant implications in various fields of chemistry. This guide has provided a detailed overview of the core mechanisms, including uncatalyzed and catalyzed pathways, supported by quantitative data and detailed experimental and computational protocols. A thorough understanding of these principles is essential for researchers and professionals seeking to harness the unique reactivity of this compound in their respective domains. Further research into the effects of a wider range of catalysts and solvent systems will continue to enhance our ability to control and utilize this important chemical transformation.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerization, acidity, basicity, and stability of cyanoform: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (CH₂N₂), a molecule of significant interest in organic synthesis, agriculture, and pharmaceutical development, possesses a unique combination of a nitrile and an amino group. This duality imparts a rich and complex reactivity profile, making it a versatile building block for a wide array of chemical entities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by structured data, generalized experimental methodologies, and visual representations of its key chemical transformations and pathways.

Physical Properties of this compound

This compound is a colorless, crystalline solid that is hygroscopic and deliquescent.[1][2] It is highly soluble in water and polar organic solvents. The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | CH₂N₂ | [1][3] |

| Molecular Weight | 42.040 g/mol | [1][3] |

| Appearance | Colorless, hygroscopic, deliquescent crystals | [1][2] |

| Melting Point | 44-46 °C (111-115 °F; 317-319 K) | [3][4][5][6][7] |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) | [1][2][3] |

| 83 °C at 0.5 mmHg (6.7 Pa) | [3][4][5] | |

| 140 °C at 2.5 kPa | [3][8] | |

| Density | 1.282 g/cm³ | [1][2][3] |

| Vapor Pressure | 0.51 Pa (3.75 x 10⁻³ mmHg) at 20 °C | [1][9] |

| Flash Point | 141 °C (286 °F) | [2][8][10] |

| Water Solubility | 85 g/100 mL at 25 °C; 775 g/L at 15 °C | [3][8] |

| logP (Octanol/Water Partition Coefficient) | -0.82 to -0.72 | [1][3][9] |

| pKa | 10.3 | [11] |

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay between its nucleophilic amino group and electrophilic nitrile carbon. This allows it to participate in a wide range of reactions, including tautomerization, self-condensation, and additions of nucleophiles.

Tautomerism

This compound exists in equilibrium with its tautomer, carbodiimide (B86325) (HN=C=NH). The this compound form (N≡C–NH₂) is the predominant tautomer. However, the carbodiimide form can be significant in certain reactions, such as silylation.[3] This tautomerism is a key aspect of its role in prebiotic chemistry.

References

- 1. Could Purines Be Formed from this compound and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mediated syntheses of peptides containing histidine and hydrophobic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prebiotic chemistry: a new modus operandi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. US3723522A - Production of thiourea - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The History and Discovery of Cyanamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of cyanamide (CH₂N₂). It details the seminal Frank-Caro process for the production of calcium this compound, the subsequent isolation of pure this compound, and modern synthetic methodologies. The document presents key experimental protocols, quantitative data on physical and chemical properties, and explores the compound's mechanisms of action in drug development and agriculture through detailed signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical compound.

Introduction

This compound is a highly reactive and versatile organic compound with the formula CH₂N₂. Initially discovered as its calcium salt, it marked a pivotal moment in the history of industrial chemistry as the first method for the fixation of atmospheric nitrogen. Its discovery was a serendipitous outcome of the quest for synthetic cyanide. Today, this compound and its derivatives are integral to numerous applications, ranging from agriculture, where it is used as a fertilizer and plant growth regulator, to pharmaceuticals, where it serves as a crucial building block for various drugs and as a covalent inhibitor. This guide delves into the historical context of its discovery, outlines key experimental procedures for its synthesis, presents its physicochemical properties, and illustrates its biological mechanisms of action.

History and Discovery

The story of this compound begins not with the compound itself, but with its calcium salt, calcium this compound (CaCN₂). In the late 19th century, German chemists Dr. Adolph Frank and Dr. Nikodem Caro were searching for a cost-effective method to produce cyanide for the extraction of gold from its ores.[1] Their research led them to investigate the reaction of alkaline earth carbides with atmospheric nitrogen.

In 1895, Frank and Caro made a breakthrough, discovering that calcium carbide (CaC₂) reacts with gaseous nitrogen at high temperatures.[1] Initially, they believed the product to be calcium cyanide. However, in 1898, their colleague, Fritz Rothe, correctly identified the product as calcium this compound.[2] This discovery, patented in 1895, laid the foundation for the Frank-Caro process , the first commercial method for fixing atmospheric nitrogen.[3][4]

The agricultural significance of this discovery was recognized in 1901 by Adolph Frank's son, Albert Frank, who noted that calcium this compound could be used as a nitrogen fertilizer.[1] The first full-scale commercial plants for the Frank-Caro process were established in Italy and Germany in 1905.[3] The process was energy-intensive, requiring temperatures of around 1,000°C, but it dominated the inorganic fertilizer market in the early 20th century.[3][4] Global production of calcium this compound peaked in 1945 at an estimated 1.5 million tons per year.[4] The advent of the more energy-efficient Haber-Bosch process in the 1920s gradually led to a decline in the use of the Frank-Caro process for large-scale nitrogen fixation.[4]

The isolation of pure, or "free," this compound (H₂NCN) from calcium this compound was a subsequent development. The process generally involves the careful hydrolysis of calcium this compound with water and subsequent treatment with carbon dioxide to precipitate calcium carbonate, leaving an aqueous solution of this compound.

Synthesis of this compound and Its Precursors

The Frank-Caro Process for Calcium this compound

The historical Frank-Caro process is the foundational method for producing calcium this compound.

Reaction: CaC₂ + N₂ → CaCN₂ + C

Experimental Protocol:

-

Reactants: Finely powdered calcium carbide (CaC₂), pure nitrogen gas (N₂), and a catalyst such as calcium fluoride (B91410) (CaF₂) or calcium chloride (CaCl₂) to lower the reaction temperature.[2]

-

Apparatus: The reaction was originally carried out in large, cylindrical steel retorts or ovens lined with refractory materials. An electrical resistance element, typically a carbon rod, was used to initiate the reaction.[2][4]

-

Procedure:

-

Finely ground calcium carbide is mixed with a small percentage of catalyst.

-

The mixture is charged into the reactor.

-

The reactor is sealed, and pure nitrogen gas is introduced.

-

The carbon rod is heated electrically to approximately 1,000°C to initiate the reaction at the point of contact with the carbide mixture.[3][4]

-

The reaction is exothermic, and once initiated, the heat source is removed. The reaction front propagates through the mass of calcium carbide.

-

The reaction is allowed to proceed for several hours until the absorption of nitrogen ceases.

-

The solid block of crude calcium this compound, known as "nitrolime," is cooled and then crushed into a powder. The product is a mixture of calcium this compound, carbon, and unreacted calcium carbide.

-

Synthesis of this compound from Calcium this compound

The production of free this compound from calcium this compound is typically achieved through controlled hydrolysis and carbonation.

Reaction: CaCN₂ + H₂O + CO₂ → H₂NCN + CaCO₃

Experimental Protocol:

-

Reactants: Crude calcium this compound ("lime nitrogen"), water, and carbon dioxide gas.

-

Procedure:

-

A slurry of calcium this compound in water is prepared in a reaction vessel.

-

Carbon dioxide gas is bubbled through the slurry. The temperature is maintained below 25°C, and preferably between 10-20°C, to minimize the dimerization of this compound to dicyandiamide.

-

The carbonation is continued until all the free lime is converted to calcium carbonate.

-

The resulting slurry, containing solid calcium carbonate and an aqueous solution of this compound, is filtered.

-

The filtrate is an aqueous solution of this compound, which can then be concentrated under reduced pressure to yield crystalline this compound.

-

Modern Synthetic Methods

Several modern methods for the synthesis of cyanamides have been developed to avoid the high temperatures of the Frank-Caro process and the handling of toxic reagents like cyanogen (B1215507) bromide.

The von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a disubstituted this compound and an alkyl bromide.

Reaction: R₃N + BrCN → R₂NCN + RBr

Experimental Protocol (for N-Methyl-1-Naphthylthis compound):

-

Reactants: N,N-Dimethyl-1-naphthylamine, cyanogen bromide, and a suitable solvent like benzene (B151609).

-

Procedure:

-

A solution of N,N-Dimethyl-1-naphthylamine in benzene is prepared in a reaction flask.

-

A solution of cyanogen bromide in benzene is added dropwise to the amine solution with stirring.

-

The reaction mixture is heated under reflux for a specified period.

-

The solvent is removed by distillation.

-

The resulting crude product is purified by crystallization or distillation to yield the N-methyl-1-naphthylthis compound.

-

Direct cyanation of primary or secondary amines using cyanogen bromide is a common laboratory method for preparing mono- and disubstituted cyanamides.

Reaction: R₂NH + BrCN → R₂NCN + HBr

Experimental Protocol:

-

Reactants: A secondary amine (e.g., pyrrolidine), cyanogen bromide, a base (e.g., sodium carbonate), and a solvent (e.g., THF).

-

Procedure:

-

A solution of cyanogen bromide in THF is cooled to between -10°C and -20°C in a reaction flask.

-

Anhydrous sodium carbonate is added to the solution.

-

The secondary amine is added dropwise to the cooled mixture with vigorous stirring.

-

The reaction is allowed to proceed at low temperature for a couple of hours before warming to room temperature.

-

The reaction mixture is filtered to remove the inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified.

-

Quantitative Data

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₂N₂ | [5] |

| Molar Mass | 42.04 g/mol | [5] |

| Appearance | Colorless, hygroscopic crystalline solid | [5] |

| Melting Point | 44-46 °C | [5] |

| Boiling Point | 260 °C (decomposes) | [5] |

| Density | 1.28 g/cm³ | [5] |

| Solubility in Water | 85 g/100 mL at 25°C | [5] |

| pKa | 10.3 | |

| Flash Point | 141 °C |

Yields of Selected this compound Synthesis Methods

| Synthesis Method | Reactants | Product | Yield (%) | Reference(s) |

| N-Cyanation | Allylic tertiary amines and cyanogen bromide | Disubstituted cyanamides | up to 86% | [6] |

| von Braun Reaction | N,N-Dialkyl-arylamines and cyanogen bromide | N-Alkyl-N-arylcyanamides | ~50-60% | [7] |

| From Calcium this compound | Calcium this compound, water, CO₂ | Aqueous this compound | ~90% | |

| From Ammonia & Cyanogen Chloride | Ammonia and cyanogen chloride | This compound | ~12% (in solution) | [6][8] |

Signaling Pathways and Mechanisms of Action

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound is used as a drug for the treatment of alcoholism. Its therapeutic effect stems from its ability to inhibit the enzyme aldehyde dehydrogenase (ALDH).[9][10] This inhibition leads to an accumulation of acetaldehyde, a toxic metabolite of ethanol, which causes unpleasant symptoms (the disulfiram-like reaction) upon alcohol consumption, thus deterring further intake. The inhibition of ALDH by this compound is not direct; this compound is a prodrug that requires metabolic activation.[3][9] This activation is catalyzed by the enzyme catalase.[9] The active metabolite is believed to be a nitroxyl (B88944) radical (HNO).[7][10]

Agricultural Applications: Plant Growth Regulation

In agriculture, this compound is used to break bud dormancy in various fruit crops. Its mechanism of action involves the inhibition of the enzyme catalase.[11][12] Catalase is responsible for detoxifying reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). By inhibiting catalase, this compound causes a transient increase in intracellular H₂O₂ levels. This oxidative stress is believed to act as a signaling molecule that triggers a cascade of events leading to the breaking of dormancy and the resumption of growth. Additionally, this compound has been shown to affect the plant cell cycle, causing a reversible arrest in the G2/M phase, which may also contribute to its growth-regulating effects.[13][14][15][16]

Experimental Workflows

Industrial Production of this compound from Calcium Carbide

The industrial production of this compound is a multi-step process that begins with the Frank-Caro process and ends with the purification of this compound.

Conclusion

From its serendipitous discovery as a byproduct in the quest for synthetic cyanide to its current role as a versatile chemical intermediate, this compound has had a significant impact on both industry and science. The historical Frank-Caro process, despite being largely supplanted by more modern methods, remains a landmark in the history of nitrogen fixation. The unique reactivity of the this compound functional group continues to be exploited in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its mechanisms of action, involving the inhibition of key enzymes such as aldehyde dehydrogenase and catalase, highlight its potent biological activity. This guide has provided a comprehensive overview of the history, synthesis, properties, and applications of this compound, offering a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic activation of this compound to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. The metabolic activation of this compound to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. US1671183A - Method of producing a solution of this compound from calcium this compound - Google Patents [patents.google.com]

- 14. Calcium this compound synthesis. Part 4.—The reaction CaO + CO2= CaCo3 | Semantic Scholar [semanticscholar.org]

- 15. Calcium this compound synthesis. Part 4.—The reaction CaO + CO2= CaCo3 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 16. Hydrogen this compound Causes Reversible G2/M Cell Cycle Arrest Accompanied by Oxidation of the Nucleus and Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

**An In-depth Technical Guide to the Structure and Bonding of Cyanamide (CH₂N₂) **

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanamide (CH₂N₂) is a molecule of significant interest in organic synthesis, agriculture, and pharmaceutical development.[1][2] Its unique N-C-N backbone gives rise to interesting structural and electronic properties, including tautomerism and a rich coordination chemistry.[2][3] This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, summarizing key experimental and theoretical data. Detailed experimental protocols for the primary analytical techniques used in its structural determination are provided, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.